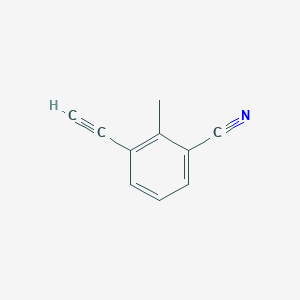![molecular formula C27H34N4O7S B2679607 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-70-4](/img/structure/B2679607.png)
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a triethoxyphenyl group and a methylpiperidinylsulfonyl moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole and benzamide functionalities.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, or receptor binding.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Vorbereitungsmethoden
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the triethoxyphenyl group: This step involves the substitution of the oxadiazole ring with a triethoxyphenyl group using a suitable electrophile.
Attachment of the benzamide core: The benzamide moiety can be introduced through an amide coupling reaction between the oxadiazole derivative and a benzoyl chloride or an equivalent reagent.
Incorporation of the methylpiperidinylsulfonyl group: This final step involves the sulfonylation of the benzamide derivative with a methylpiperidinylsulfonyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl or benzamide positions, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide or ester bonds in the compound, leading to the formation of corresponding carboxylic acids and amines.
Wirkmechanismus
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific target and application. In a biological context, the compound may interact with specific proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. The presence of the oxadiazole ring and sulfonyl group may facilitate interactions with nucleophilic or electrophilic residues in the target protein, leading to changes in its conformation and function.
Vergleich Mit ähnlichen Verbindungen
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other compounds containing similar functional groups, such as:
4-[(4-methylpiperidin-1-yl)sulfonyl]aniline: This compound shares the methylpiperidinylsulfonyl group but lacks the oxadiazole and triethoxyphenyl moieties, making it less complex and potentially less versatile in its applications.
4-[(3-methylpiperidin-1-yl)sulfonyl]aniline: Similar to the previous compound, this one also lacks the oxadiazole and triethoxyphenyl groups, and the position of the methyl group on the piperidine ring is different.
4-(4-Methylpiperidin-1-yl)aniline: This compound contains the methylpiperidinyl group but lacks the sulfonyl, oxadiazole, and triethoxyphenyl groups, making it structurally simpler.
The unique combination of functional groups in this compound sets it apart from these similar compounds, potentially offering a broader range of applications and interactions.
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O7S/c1-5-35-22-16-20(17-23(36-6-2)24(22)37-7-3)26-29-30-27(38-26)28-25(32)19-8-10-21(11-9-19)39(33,34)31-14-12-18(4)13-15-31/h8-11,16-18H,5-7,12-15H2,1-4H3,(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCOVCIMNWSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-Oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679524.png)
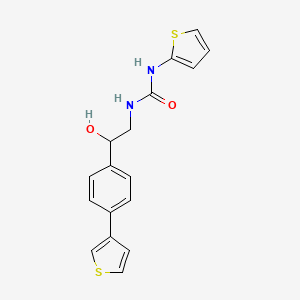

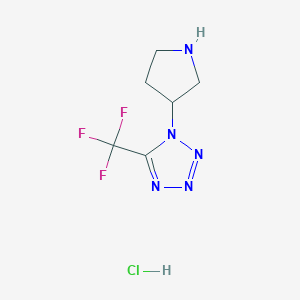
![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2679531.png)
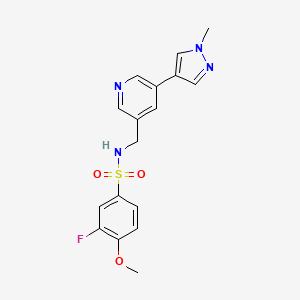
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2679537.png)
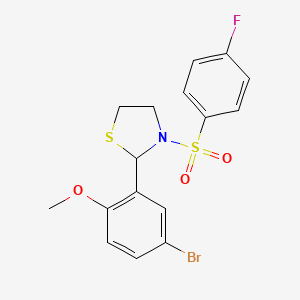
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide](/img/structure/B2679541.png)
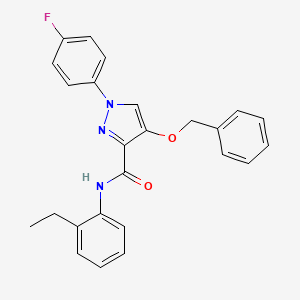
![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2679546.png)
